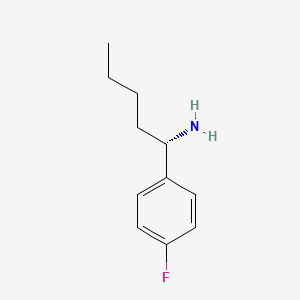

(S)-1-(4-Fluorophenyl)pentan-1-amine

Description

Significance of Stereochemistry in Molecular Design and Construction

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a cornerstone of modern molecular design. googleapis.com The spatial orientation of a molecule can profoundly influence its physical, chemical, and biological properties. google.commdpi.com In the context of drug development, for instance, the different enantiomers (non-superimposable mirror images) of a chiral drug can exhibit vastly different pharmacological activities. google.com One enantiomer might be responsible for the desired therapeutic effect, while the other could be inactive or even cause adverse effects. google.com This principle, often described by the lock-and-key model, highlights how a molecule's specific shape is crucial for its interaction with biological targets like enzymes and receptors. googleapis.commdpi.com Consequently, the ability to synthesize enantiomerically pure compounds is a critical objective in organic synthesis. google.com

Strategic Importance of Fluorine Introduction in Chiral Molecules

The incorporation of fluorine into organic molecules has become a widely used strategy in medicinal chemistry to enhance a compound's properties. vulcanchem.com Due to its high electronegativity and small size, fluorine can significantly alter a molecule's metabolic stability, bioavailability, and binding affinity to target proteins. nih.gov The introduction of fluorine can block sites of metabolic oxidation and modulate the acidity (pKa) of nearby functional groups, which in turn affects a molecule's solubility and ability to cross cell membranes. nih.gov In the case of chiral amines, the presence of fluorine can decrease the basicity of the amine group, which can improve the bioavailability of a drug molecule. mdpi.com Therefore, the development of synthetic methods for the creation of chiral fluorinated amines is an area of active research. mdpi.com

Contextualization of (S)-1-(4-Fluorophenyl)pentan-1-amine as a Model Chiral Amine for Research Investigations

This compound serves as a pertinent example of a chiral fluorinated amine. Its structure combines a chiral center at the benzylic carbon bearing the amine group, a lipophilic pentyl chain, and a fluorine-substituted phenyl ring. While specific research focused solely on this compound is not extensively documented in publicly available literature, its structural motifs are present in various compounds investigated in medicinal chemistry research. For instance, studies on analogs have demonstrated that the stereochemistry at the amine-bearing carbon can be crucial for biological activity.

The synthesis of enantiomerically pure forms of such amines can be approached through various methods, including asymmetric synthesis or the resolution of a racemic mixture. mdpi.com Asymmetric synthesis aims to directly produce the desired enantiomer, often employing chiral catalysts or auxiliaries. google.com One common method is the asymmetric reductive amination of the corresponding ketone, 1-(4-fluorophenyl)pentan-1-one (B1361786). google.com Alternatively, chiral resolution separates the enantiomers of a racemic mixture. mdpi.com For amines, this is often achieved by forming diastereomeric salts with a chiral acid, such as tartaric acid or malic acid, which can then be separated by crystallization. google.com Enzymatic kinetic resolution, using enzymes like lipases, presents another powerful method for separating enantiomers. nih.gov

The following tables outline the basic computed properties of the parent compound and the known synthetic precursors.

Computed Properties of 1-(4-Fluorophenyl)pentan-1-amine

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆FN | rsc.org |

| Molecular Weight | 181.25 g/mol | rsc.org |

| XLogP3 | 2.7 | rsc.org |

| Hydrogen Bond Donor Count | 1 | rsc.org |

| Hydrogen Bond Acceptor Count | 2 | rsc.org |

| Rotatable Bond Count | 4 | rsc.org |

Properties of Synthetic Precursor: 1-(4-fluorophenyl)pentan-1-one

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃FO | nist.gov |

| Molecular Weight | 180.2187 g/mol | nist.gov |

| CAS Registry Number | 709-24-0 | nist.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16FN |

|---|---|

Molecular Weight |

181.25 g/mol |

IUPAC Name |

(1S)-1-(4-fluorophenyl)pentan-1-amine |

InChI |

InChI=1S/C11H16FN/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,11H,2-4,13H2,1H3/t11-/m0/s1 |

InChI Key |

HCJGKNUUHOOUJS-NSHDSACASA-N |

Isomeric SMILES |

CCCC[C@@H](C1=CC=C(C=C1)F)N |

Canonical SMILES |

CCCCC(C1=CC=C(C=C1)F)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 1 4 Fluorophenyl Pentan 1 Amine

Stereoselective Synthesis Approaches

Stereoselective synthesis is paramount for producing the (S)-enantiomer of 1-(4-fluorophenyl)pentan-1-amine in high isomeric purity, avoiding the need for classical resolution of a racemic mixture. Key strategies involve the asymmetric transformation of a prochiral precursor, most commonly 1-(4-fluorophenyl)pentan-1-one (B1361786).

The asymmetric reduction of the prochiral ketone, 1-(4-fluorophenyl)pentan-1-one, to the corresponding chiral secondary alcohol, (S)-1-(4-fluorophenyl)pentan-1-ol, is a well-established foundational step. The resulting alcohol can then be converted to the target amine via subsequent reactions (e.g., Mitsunobu reaction or activation and displacement), preserving the stereochemistry. The most prominent methods for the initial ketone reduction are catalytic.

Catalytic asymmetric reduction can be achieved using chiral oxazaborolidine catalysts, known as the Corey-Bakshi-Shibata (CBS) reduction, in the presence of a stoichiometric borane (B79455) source. wikipedia.orgnih.gov This method is effective for a range of aromatic ketones. nih.gov

Alternatively, transition metal-catalyzed hydrogenation and transfer hydrogenation offer highly efficient and atom-economical routes. wikipedia.org Ruthenium, rhodium, or iridium complexes paired with chiral ligands are commonly employed to achieve high enantioselectivity. wikipedia.orgnih.gov For instance, Ru-BINAP systems are known to effectively reduce ketones bearing a chelating group. wikipedia.org The choice of chiral ligand is critical for inducing facial selectivity in the hydride attack on the carbonyl group. While direct examples for 1-(4-fluorophenyl)pentan-1-one are specific to proprietary research, extensive studies on analogous aryl alkyl ketones demonstrate the viability of this approach. rsc.org

| Catalyst/Reagent System | Substrate Type | Key Features | Typical ee (%) | Reference |

|---|---|---|---|---|

| Oxazaborolidine / BH₃-THF | Aryl alkyl ketones | In situ catalyst generation from chiral amino alcohols. | 91-98 | nih.gov |

| RuCl₂(diphosphine) / H₂ | Simple aryl ketones | High turnover numbers and frequencies. | Up to >99 | nih.gov |

| Borane / (S)-Valinol | n-Propyl phenyl ketone | Stoichiometric chiral borohydride (B1222165) reagent. | 65-73 | rsc.org |

Asymmetric reductive amination (ARA) is a more direct and highly efficient method for synthesizing chiral primary amines from ketones. This reaction combines the formation of an imine or enamine intermediate from the ketone and an amine source, followed by an in-situ, enantioselective reduction, all in a single pot. For the synthesis of a primary amine like (S)-1-(4-fluorophenyl)pentan-1-amine, an ammonia (B1221849) surrogate, such as an ammonium (B1175870) salt, is used. nih.gov

The most successful ARA strategies employ transition metal catalysts, particularly ruthenium, with chiral diphosphine ligands. nih.govresearchgate.net A catalytic system generated from a ruthenium precursor and a chiral ligand like C3-TunePhos has proven effective for the direct reductive amination of a wide array of alkyl aryl ketones using ammonium acetate (B1210297) as the amine source and molecular hydrogen (H₂) as the reductant. nih.govlookchem.com These methods are noted for their operational simplicity and excellent enantiocontrol, even with substrates bearing electron-withdrawing groups like fluorine. lookchem.com The reaction tolerates various functional groups and provides the desired chiral primary amines with high yields and enantioselectivities. nih.govlookchem.com

The formation of the stereogenic carbon-nitrogen bond is the key transformation in the synthesis of this compound. This can be achieved through several catalytic platforms, each offering unique advantages.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. nih.gov For chiral amine synthesis, this can involve the activation of imines by chiral Brønsted acids (e.g., chiral phosphoric acids) or the formation of chiral enamines using primary or secondary amine catalysts. nih.gov

While direct organocatalytic reductive amination of 1-(4-fluorophenyl)pentan-1-one is not extensively documented, related transformations demonstrate the principle. For example, chiral BINOL-derived borophosphate catalysts have been used for the asymmetric reductive amination of ketones with pinacolborane, affording chiral amines in high yield and enantioselectivity. organic-chemistry.org The aza-Morita-Baylis-Hillman reaction is another organocatalytic C-C bond-forming reaction that generates functionalized chiral β-amino acid derivatives, showcasing the ability of organocatalysts to mediate complex C-N bond-forming cascades. nih.gov These methodologies underscore the potential of organocatalysis to contribute to the synthesis of chiral benzylic amines, even if multi-step sequences are required.

Transition metal catalysis is the most powerful and widely applied strategy for the direct synthesis of chiral amines from ketones. bohrium.com As discussed under ARA (Section 2.1.2), ruthenium- and iridium-catalyzed reactions are particularly prominent. nih.govbohrium.com The catalytic cycle typically involves the reaction of the ketone (1-(4-fluorophenyl)pentan-1-one) with an ammonia source (e.g., NH₄OAc) to form an imine intermediate in equilibrium. A chiral transition metal hydride species, generated from a metal precursor (e.g., Ru(OAc)₂ or [Ir(COD)Cl]₂), a chiral ligand (e.g., a BINAP derivative or f-binaphane), and a hydride source (H₂ or formate), then performs a highly enantioselective reduction of the C=N bond. nih.gov

The success of this method hinges on the catalyst's ability to reduce the imine much faster than the starting ketone and to effectively control the facial selectivity of the reduction. Systems using ligands like C3-TunePhos with ruthenium have demonstrated excellent enantiocontrol (>90% ee) for a broad scope of alkyl aryl ketones, including those with halo-substituents. nih.govlookchem.com

| Catalyst System | Amine/H₂ Source | Substrate Scope | Typical ee (%) | Reference |

|---|---|---|---|---|

| Ru/C₃-TunePhos | NH₄OAc / H₂ | Wide range of alkyl aryl ketones | >90 | nih.gov |

| Ru/C₃-TunePhos | NH₄OAc / H₂ | 4'-Fluoroacetophenone | 90 | lookchem.com |

| Ru/(S,S)-f-binaphane | NH₄I / H₂ | Aliphatic ketones | Up to 74 | researchgate.net |

| Ru/(S)-Xyl-P-Phos / (S,S)-DPEN | NH₃ / H₂ | Sterically hindered ketones | 93 - >99 | nih.gov |

Biocatalysis, particularly the use of ω-transaminases (ω-TAs), has emerged as a powerful and environmentally benign strategy for producing enantiopure amines. diva-portal.orgresearchgate.net These enzymes catalyze the transfer of an amino group from an amine donor (such as isopropylamine (B41738) or L-alanine) to a prochiral ketone acceptor (1-(4-fluorophenyl)pentan-1-one). mdpi.com This reaction is mediated by a pyridoxal-5'-phosphate (PLP) cofactor. mdpi.com

The key advantages of ω-TAs are their exceptional stereoselectivity, often yielding products with >99% ee, and their operation under mild, aqueous conditions. scienceopen.comnih.gov Both (R)- and (S)-selective transaminases are available, allowing access to either enantiomer of the target amine. scienceopen.com The main challenge in transaminase-mediated synthesis is often an unfavorable reaction equilibrium. diva-portal.org This can be overcome by using a high concentration of the amine donor, removing the ketone co-product (e.g., acetone (B3395972) from isopropylamine), or using "smart" amine donors like ortho-xylylenediamine, whose co-product undergoes spontaneous intramolecular cyclization and polymerization, thereby driving the reaction to completion. scienceopen.com The successful amination of the structurally similar (4-fluorophenyl)acetone (B124739) to >99% conversion and >99% ee using a commercial ω-TA highlights the immense potential of this method for the synthesis of the target compound. scienceopen.com

| Enzyme (Selectivity) | Substrate | Amine Donor | Result (Conversion / ee) | Reference |

|---|---|---|---|---|

| Codexis ω-TA (S-selective) | (4-Fluorophenyl)acetone | ortho-Xylylenediamine | >99% / >99% | scienceopen.com |

| TR₈ from marine bacterium (S-selective) | 4'-(Trifluoromethyl)acetophenone | Isopropylamine (IPA) | ~30% (equilibrium) | mdpi.com |

| Immobilised whole-cell (R)-TA | Disubstituted 1-phenylpropan-2-ones | Isopropylamine (IPA) | 88-89% / >99% | researchgate.netnih.gov |

Biocatalytic Routes: Enzyme-Mediated Synthesis

Chiral Auxiliary-Mediated Asymmetric Syntheses (e.g., N-tert-butylsulfinyl imines)

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov The synthesis of primary amines can be effectively controlled using N-tert-butanesulfinamide as a chiral auxiliary.

The synthesis begins with the condensation of the ketone, 1-(4-fluorophenyl)pentan-1-one, with an enantiomerically pure sulfinamide, such as (R)-2-methyl-2-propanesulfinamide. This reaction, often catalyzed by a Lewis acid like titanium(IV) ethoxide, forms an N-tert-butylsulfinyl imine. organic-chemistry.orgnih.gov The subsequent diastereoselective reduction of the imine C=N bond is controlled by the chiral sulfur atom. A reducing agent attacks the imine from the sterically less hindered face, leading to the formation of a sulfinamide product with high diastereoselectivity. Finally, the sulfinyl auxiliary is removed under mild acidic conditions to yield the desired enantiomerically pure primary amine, this compound. This method is highly general and has been successfully applied to the synthesis of other fluoro-amines with high diastereoselectivity (dr >20:1). nih.gov

Strategies for Enantiomeric Enrichment and Control

Achieving high enantiomeric purity is paramount. Several strategies exist to either selectively create one enantiomer or to enrich a mixture that already contains the desired enantiomer.

Kinetic Resolution Methodologies

Kinetic resolution separates enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. researchgate.net In the context of this compound, this is often achieved enzymatically.

Using an (R)-selective transaminase, the (R)-enantiomer in a racemic mixture of 1-(4-fluorophenyl)pentan-1-amine can be selectively converted into the corresponding ketone. As the reaction progresses, the unreacted (S)-enantiomer becomes enriched in the mixture. nih.gov If the reaction is stopped at approximately 50% conversion, the remaining (S)-amine can be isolated with very high enantiomeric excess (>99% ee). researchgate.net This process can be highly efficient, especially when coupled with systems that recycle the co-substrate, such as using an amino acid oxidase to regenerate pyruvate. researchgate.netresearchgate.net

Table 2: Representative Enzymatic Kinetic Resolutions of Racemic Amines

| Racemic Amine | Enzyme System | Result | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |

|---|---|---|---|---|---|

| α-Methylbenzylamine | (S)-selective ATA-117 / D-Amino Acid Oxidase | (R)-amine | ~50 | >99 | researchgate.net |

| 1-Phenylpropan-2-amines | (R)-selective TA | (S)-amine | >48 | >95 | nih.govresearchgate.net |

| 1-Aminotetralin | (S)-specific ω-TA | (R)-amine | 48.8 | 95.5 |

Diastereoselective Synthesis and Separation

Diastereoselective synthesis involves converting enantiomers into diastereomers, which have different physical properties and can be separated by standard laboratory techniques like crystallization or chromatography.

As described in section 2.1.4, the use of a chiral auxiliary like N-tert-butanesulfinamide leads to a diastereomeric intermediate. These diastereomers can be separated before the auxiliary is cleaved, ensuring the final amine product is enantiomerically pure.

Alternatively, a racemic mixture of 1-(4-fluorophenyl)pentan-1-amine can be resolved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid. The resulting salts have different solubilities, allowing one diastereomer to be crystallized preferentially from the solution. After separation, the chiral resolving agent is removed to yield the enantiomerically enriched amine. This crystallization-based method is a well-established industrial practice for enantiomeric enrichment. nih.gov The study of a similar compound, trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, showed that crystallization could increase the enantiomeric excess from a 65-79% range to over 95%. nih.gov

Sustainable and Advanced Process Technologies

The drive towards greener and more efficient chemical manufacturing has led to the adoption of advanced process technologies for the synthesis of chiral amines.

Biocatalytic methods employing transaminases and reductive aminases are inherently sustainable as they are biodegradable, operate under mild aqueous conditions, and reduce the need for organometallic catalysts. rsc.orgacs.org To further enhance sustainability and efficiency, these enzymatic reactions can be integrated into advanced reactor setups.

Continuous flow synthesis has emerged as a superior alternative to traditional batch processing. researchgate.net By immobilizing enzymes, such as a transaminase, on a solid support and packing them into a column, a continuous flow reactor can be established. rsc.orgnih.gov This setup allows for enhanced productivity, better process control, easier automation, and simplified catalyst recycling, which significantly lowers production costs and environmental impact. rsc.org

Enzyme Membrane Reactors (EMRs) represent another process intensification strategy. academie-sciences.fr In an EMR, the enzyme is retained by a membrane, allowing for continuous operation while the product passes through. utm.my This configuration is particularly useful for reactions that suffer from product inhibition, as the product can be continuously removed, shifting the equilibrium and driving the reaction to higher conversion. academie-sciences.frutm.mygoogle.com This technology combines reaction and separation into a single unit, streamlining the manufacturing process.

Continuous Flow Chemistry for Chiral Amine Production

Continuous flow chemistry has emerged as a transformative technology for the manufacturing of fine chemicals and APIs, offering significant advantages over traditional batch processing. rsc.orgnih.gov This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com The high surface-area-to-volume ratio in these reactors allows for superior control over reaction parameters such as temperature and pressure, leading to improved reaction rates, higher yields, and enhanced safety, particularly for highly exothermic or hazardous reactions. nih.govresearchgate.net

The synthesis of chiral amines benefits considerably from flow processing. rsc.org Catalytic enantioselective transformations, which are central to producing single-enantiomer compounds, can be efficiently integrated into continuous systems. nih.gov A prominent strategy is the use of packed-bed reactors containing immobilized catalysts. These catalysts can be organometallic complexes, metal-free organocatalysts, or enzymes (biocatalysts), which facilitate the asymmetric synthesis. tue.nl Immobilization allows for the easy separation of the catalyst from the product stream, enabling catalyst recycling and reducing downstream purification efforts—a key advantage for process intensification. acs.org

Chemoenzymatic cascades in continuous flow are particularly powerful for producing chiral amines. acs.org These systems combine the selectivity of biocatalysts with the versatility of chemical transformations in a single, uninterrupted process. For instance, a flow system might first use a chemical catalyst to generate a prochiral imine intermediate, which is then passed through a reactor containing an immobilized imine reductase (IRED) or a transaminase (TAm) to produce the target chiral amine with high enantiomeric excess.

Table 1: Illustrative Example of a Multi-Step Continuous Flow Synthesis for a Chiral Pharmaceutical Intermediate

| Step | Reaction Type | Catalyst/Reagent | Reactor Type | Conditions | Productivity/Yield | Source |

|---|---|---|---|---|---|---|

| 1 | Hydrogenation | 10% Pd/C | H-Cube Pro Reactor | 100°C, 0.5 mL/min | Maximum Conversion | nih.gov |

| 2 | Asymmetric 1,4-Addition | Immobilized (S)-pybox-CaCl₂ | Packed-Bed | -20°C | High Yield | tue.nl |

| 3 | Hydrogenation | Pd-catalyst | - | - | - | tue.nl |

| 4 | Cyclization/Rearrangement | Heterogeneous Acid Catalyst | Packed-Bed | - | Overall Yield: 60% | nih.gov |

Green Chemistry Principles in Scalable Synthesis

The principles of green chemistry provide a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. springerprofessional.demdpi.com The scalable synthesis of this compound can be made significantly more sustainable by adhering to these principles. nih.gov

A core tenet of green chemistry is the use of catalysis. nih.gov Biocatalysis, in particular, offers a powerful route to chiral amines under environmentally benign conditions. nih.gov Enzymes such as ω-transaminases (ω-TAs) and imine reductases (IREDs) can produce chiral amines with exceptionally high stereoselectivity (>99% enantiomeric excess), often operating in aqueous media at mild temperatures and pH. mdpi.comrsc.org This approach avoids the need for harsh reagents, toxic metal catalysts, and complex protection/deprotection steps common in traditional chemical synthesis, thereby preventing waste at its source. nih.govnih.gov

Another key principle is maximizing atom economy, which measures the efficiency of a reaction in converting reactants to the final product. Biocatalytic reductive amination of a ketone precursor, for example, is a highly atom-economical route to a chiral amine. rsc.org Furthermore, integrating these green catalytic steps into a continuous flow process enhances energy efficiency. researchgate.net The precise thermal management in flow reactors minimizes energy consumption, and the ability to operate for extended periods without shutdown makes the process more efficient than energy-intensive batch cycles. nih.gov The use of recyclable nanocatalysts in aqueous media also represents a sustainable strategy that aligns with green chemistry goals by minimizing waste and utilizing benign solvents. iupac.org

Table 2: Comparison of a Conventional vs. a Green Biocatalytic Approach for Chiral Amine Synthesis

| Parameter | Conventional Chemical Synthesis | Green Chemo-enzymatic Synthesis | Source |

|---|---|---|---|

| Catalyst | Stoichiometric chiral auxiliaries or heavy metal catalysts | Recyclable enzymes (e.g., Transaminase) | nih.govmdpi.com |

| Solvent | Anhydrous organic solvents (e.g., THF, Toluene) | Water or minimal co-solvent | acs.orgiupac.org |

| Temperature | Often requires very low (-78°C) or high temperatures | Ambient or near-ambient (e.g., 30-40°C) | researchgate.net |

| Waste Profile | Significant generation of byproducts and metal-containing waste | Minimal waste; biodegradable catalyst | nih.gov |

| Stereoselectivity | Variable; may require classical resolution of racemate | Typically very high (>99% e.e.) | mdpi.comrsc.org |

Waste Isomer Utilization and Configuration Inversion in Flow

In the synthesis of chiral molecules, the formation of a 50:50 mixture of both enantiomers (a racemate) is common. If only one enantiomer is desired, the other becomes a waste byproduct, limiting the theoretical maximum yield to 50%. Advanced synthetic strategies aim to overcome this limitation by utilizing the "waste" isomer.

One powerful technique is deracemisation, which converts a racemic mixture into a single, pure enantiomer. mdpi.com Biocatalytic deracemisation cascades are particularly effective and can be implemented in flow systems. A common approach involves using a stereoselective amine oxidase that selectively oxidizes the undesired (R)-enantiomer to a prochiral imine intermediate. This imine is then asymmetrically reduced back to the desired (S)-enantiomer by a non-selective reducing agent or, more elegantly, by a highly selective enzyme like an imine reductase or a transaminase. mdpi.com This cycle effectively converts all of the starting racemic amine into the desired (S)-enantiomer, approaching a theoretical yield of 100%.

A related and highly efficient process is Dynamic Kinetic Resolution (DKR). nih.gov In DKR, the resolution of the racemate is performed concurrently with the in-situ racemization of the slower-reacting (unwanted) enantiomer. This ensures that the substrate is continuously supplied as the desired enantiomer for the reaction, again allowing for yields far exceeding the 50% limit of standard kinetic resolution. nih.gov For example, a transaminase can be used to selectively convert the (S)-amine from a racemic mixture, while a chemical or enzymatic racemization catalyst simultaneously interconverts the remaining (R)-amine back to the (S)-form.

Implementing these deracemisation or DKR strategies in a continuous flow reactor allows for the efficient containment and reuse of the multiple enzymes and reagents required, making these sophisticated cascades industrially feasible and highly attractive for waste valorization.

Table 3: Example of a Biocatalytic Deracemisation Cascade for a Chiral Amine

| Step | Biocatalyst | Function | Substrate | Product | Source |

|---|---|---|---|---|---|

| 1 | Monoamine Oxidase (MAO) | Stereoselective oxidation of the (R)-enantiomer | (R)-amine | Prochiral imine | mdpi.com |

| 2 | ω-Transaminase (ω-TA) or Imine Reductase (IRED) | Asymmetric reduction of the imine | Prochiral imine | (S)-amine | mdpi.com |

| Overall Process | MAO + ω-TA/IRED Cascade | Conversion of racemate to single enantiomer | (R/S)-amine | (S)-amine (>99% e.e.) | mdpi.com |

Application of S 1 4 Fluorophenyl Pentan 1 Amine As a Chiral Building Block

Synthesis of Stereodefined Molecular Architectures

The primary application of (S)-1-(4-Fluorophenyl)pentan-1-amine lies in its ability to introduce a specific stereochemical configuration into a target molecule. This is crucial in fields like medicinal chemistry, where the biological activity of a compound is often dependent on its precise 3D structure.

While direct and extensive research on the application of this compound in the construction of complex chiral compounds is not widely documented in publicly available literature, its structural motifs are present in various pharmacologically active agents. For instance, analogs of pyrovalerone, which are potent monoamine uptake inhibitors, feature a 2-aminopentan-1-one core. The synthesis of such compounds often starts from a chiral amine. nih.gov The resolution of racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, a close analog, was achieved using diastereomeric salt formation, highlighting the importance of the chiral amine moiety in accessing enantiomerically pure final products. nih.gov

The fluorophenyl group is a common feature in many modern pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. The synthesis of various fluorinated phenylalanines and related compounds often involves the use of chiral auxiliaries or stereoselective synthesis methods to control the stereochemistry. beilstein-journals.org Although not a direct example, the synthesis of other chiral amines, such as (S)-1-aminoindane, has been achieved with high enantiomeric purity through methods like diastereoselective reduction using a chiral auxiliary. researchgate.net This underscores the general strategies that could be employed with this compound to construct more complex chiral molecules.

The primary amine group of this compound is a versatile handle for a wide range of chemical transformations. These reactions allow for the elaboration of the initial chiral scaffold into more complex structures. Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups on the nitrogen atom to yield secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones to form new carbon-nitrogen bonds, leading to more complex amines.

Formation of Imines and Enamines: Condensation with carbonyl compounds, which can then undergo further stereoselective reactions. uhu.es

These transformations are fundamental in multi-step synthetic sequences. askthenerd.comsavemyexams.com The reactivity of the amine is a key feature that allows for its incorporation into a variety of molecular frameworks. The stereocenter adjacent to the amine group can direct the stereochemical outcome of subsequent reactions, a common strategy in asymmetric synthesis. ntnu.no

Contribution to Diversity-Oriented Synthesis and Scaffold Generation

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse and complex small molecules from a common starting material. nih.govmdpi.com Chiral building blocks like this compound are valuable in DOS as they can introduce stereochemical diversity into the resulting library.

The journey from a simple starting material to a complex target molecule often involves a series of carefully planned chemical reactions known as a multi-step synthesis. vapourtec.comyoutube.com this compound can serve as an early-stage precursor in such sequences. Its defined stereochemistry is carried through the synthetic route, ultimately influencing the stereochemical identity of the final product. The presence of both an aromatic and an aliphatic portion allows for selective modifications at different parts of the molecule, further contributing to the generation of diverse structures. The synthesis of chiral vicinal amino alcohols, for example, often relies on multi-step strategies starting from chiral amines. researchgate.net

Through various chemical transformations, this compound can be converted into more complex and functionally rich intermediates. These intermediates can then serve as scaffolds upon which further diversity can be built. For example, the amine could be incorporated into a heterocyclic ring system, a common motif in many drug molecules. The synthesis of such heterocyclic scaffolds is a cornerstone of medicinal chemistry and diversity-oriented synthesis. The development of planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) from chiral amines illustrates how these building blocks can be transformed into valuable catalysts and ligands for asymmetric synthesis. scispace.comnih.gov

Computational Chemistry and Theoretical Investigations of S 1 4 Fluorophenyl Pentan 1 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory has become an indispensable tool in organic chemistry for predicting and rationalizing molecular structure, stability, and reactivity. For a chiral amine like (S)-1-(4-Fluorophenyl)pentan-1-amine, DFT can illuminate various aspects of its chemical nature.

Elucidation of Reaction Mechanisms and Transition State Geometries

While specific DFT studies detailing the synthesis of this compound are not prevalent in the literature, the principles of its formation, likely through methods such as asymmetric reductive amination of 4-fluorophenyl pentyl ketone or via transaminase-catalyzed reactions, are well-established subjects of computational investigation. rsc.org DFT calculations are crucial for mapping the potential energy surface of these reactions.

For a typical asymmetric hydrogenation of a prochiral imine precursor, DFT can be used to:

Model Reactant-Catalyst Complexes: Determine the binding geometry and energy of the imine substrate with a chiral catalyst, for instance, a transition-metal complex bearing chiral phosphine (B1218219) ligands. acs.org

Locate Transition States: Identify the transition state structures for the key stereodetermining step (e.g., hydride transfer). The relative energies of the transition states leading to the (S) and (R) enantiomers are fundamental to understanding the reaction's selectivity.

Analyze Intermediates: Characterize the stability of any intermediates along the reaction pathway.

These calculations provide a step-by-step atomistic picture of how the chiral catalyst transfers its stereochemical information to the final amine product, guiding the rational design of more efficient and selective catalysts. acs.org

Prediction of Enantioselectivity and Diastereoselectivity

Building upon mechanistic studies, DFT is a predictive tool for enantioselectivity. The enantiomeric excess (ee) of a reaction producing this compound can be estimated from the calculated free energy difference (ΔΔG‡) between the diastereomeric transition states leading to the (S) and (R) products.

The relationship is given by the equation: ee = 100 * (k_S - k_R) / (k_S + k_R) where the rate constants (k) are related to the activation energies via the Eyring equation.

Computational models have shown that for many asymmetric syntheses, a ΔΔG‡ of approximately 1.4 kcal/mol corresponds to an enantiomeric excess of around 90% at room temperature. DFT calculations can therefore screen potential catalysts and reaction conditions in silico, prioritizing promising candidates for experimental validation and reducing the need for extensive empirical screening. univie.ac.at

Analysis of Electronic Structure, Charge Distribution, and Reactivity

The electronic properties of this compound are key to its reactivity. DFT calculations can provide detailed information on its electronic landscape.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to the molecule's reactivity. For an amine, the HOMO is typically localized on the nitrogen lone pair, indicating its nucleophilic character. The LUMO is usually associated with the π* orbitals of the aromatic ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would show a region of negative potential (red/yellow) around the nitrogen atom due to its lone pair, highlighting its susceptibility to electrophilic attack or its ability to act as a hydrogen bond acceptor. The electropositive region (blue) would be centered on the amine hydrogens. The fluorine atom would also exhibit negative potential, influencing intermolecular interactions.

| Property | Calculated Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates nucleophilic character at the nitrogen center. |

| LUMO Energy | -0.5 eV | Relates to susceptibility to reaction with strong nucleophiles. |

| HOMO-LUMO Gap | 5.7 eV | Suggests high kinetic stability. |

| Dipole Moment | ~2.1 D | Indicates a polar molecule, influencing solubility and interactions. |

Note: The values in Table 1 are representative for a similar aromatic amine and serve as an illustration. Specific values for this compound would require dedicated calculations.

Conformational Analysis and Energy Landscapes

The flexible pentyl chain of this compound allows it to adopt multiple conformations. Understanding the relative energies of these conformers is crucial, as the dominant conformation can dictate the molecule's shape and how it interacts with its environment, such as a receptor binding site or a chiral stationary phase in chromatography. nih.gov

A potential energy surface (PES) scan, performed by systematically rotating the key dihedral angles (e.g., C-C bonds in the pentyl chain and the C-N bond), can identify all low-energy conformers. Subsequent geometry optimization and frequency calculations at a higher level of theory provide the relative Gibbs free energies of these conformers, allowing for the determination of their population distribution at a given temperature according to the Boltzmann distribution.

Investigation of Noncovalent Interactions and Electron Density Mapping

Noncovalent interactions are critical in determining the structure of condensed phases and the nature of molecular recognition. For this compound, intramolecular hydrogen bonds (e.g., between the -NH2 group and the fluorine atom) or interactions with other molecules can be studied.

Techniques based on electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM) or the Non-Covalent Interaction (NCI) plot, are used to visualize and quantify these weak interactions. These methods can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points reveal the nature of the interaction (e.g., hydrogen bond, van der Waals interaction). Such analyses are vital in understanding how the molecule might bind to a biological target or a chiral catalyst. acs.org

Molecular Dynamics Simulations

While DFT is excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound, either in a solvent or interacting with another molecule, would involve solving Newton's equations of motion for the system.

Key applications of MD simulations for this molecule include:

Solvation Effects: Understanding how solvent molecules (e.g., water, ethanol) arrange around the amine and how this solvation shell affects its conformational preferences and reactivity.

Binding Dynamics: Simulating the process of the amine binding to a larger molecule, such as an enzyme or a chiral stationary phase used in HPLC. nih.govmdpi.com These simulations can reveal the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) that stabilize the complex and explain the basis of chiral recognition. nih.gov

Conformational Sampling: MD simulations can explore the conformational space of the molecule more extensively than static DFT calculations, potentially identifying important transient conformations that play a role in its function.

Study of Catalyst-Substrate Interactions in Asymmetric Reactions

The stereochemical outcome of a catalytic asymmetric reaction is fundamentally determined by the non-covalent interactions between the chiral catalyst and the substrate in the transition state. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these interactions. nih.govnih.gov For the synthesis of this compound, a hypothetical study might investigate the interactions with a chiral catalyst, such as a derivative of a phosphoric acid or a transition metal complex.

Detailed DFT calculations could be employed to model the transition states leading to both the (S) and (R) enantiomers. By analyzing the geometries and energies of these transition states, researchers can identify the key interactions that favor the formation of the desired (S)-enantiomer. These interactions often include hydrogen bonding, steric repulsion, and π-π stacking between the catalyst and the fluorophenyl group or the pentyl chain of the substrate. nih.gov

Hypothetical Interaction Energy Analysis:

To illustrate this, a computational study could break down the total interaction energy into its constituent parts. The following table presents a hypothetical analysis of the interaction energies in the favored and disfavored transition states for a generic chiral catalyst.

| Interaction Type | Favored (S)-Transition State Energy (kcal/mol) | Disfavored (R)-Transition State Energy (kcal/mol) | Energy Difference (kcal/mol) |

| Hydrogen Bonding | -5.2 | -4.8 | -0.4 |

| Steric Repulsion | +2.1 | +3.5 | -1.4 |

| π-π Stacking | -1.8 | -1.5 | -0.3 |

| Total Interaction | -4.9 | -2.8 | -2.1 |

This table is for illustrative purposes and does not represent published data.

Such an analysis would quantitatively demonstrate how a combination of stronger favorable interactions and weaker unfavorable interactions in the transition state for the (S)-enantiomer leads to its preferential formation.

Solvent Effects on Stereochemical Outcomes

The solvent is not merely an inert medium but can play a crucial role in influencing the stereoselectivity of a reaction. monash.edu Computational models can simulate these solvent effects, providing insights into how the solvent interacts with the catalyst, substrate, and transition state assembly. nih.gov Both implicit and explicit solvent models can be utilized. Implicit models represent the solvent as a continuous dielectric medium, which is computationally efficient. nih.gov Explicit models, which involve including individual solvent molecules in the calculation, are more computationally intensive but can capture specific hydrogen bonding or other direct interactions. nih.gov

For the synthesis of this compound, a computational study could investigate the effect of different solvents on the energy difference between the diastereomeric transition states. For example, a polar aprotic solvent might stabilize a more polar transition state, while a nonpolar solvent might favor a less polar one. These interactions can subtly alter the geometry and energy of the transition states, thereby affecting the enantiomeric excess (e.e.) of the product.

Hypothetical Solvent Effects on Enantioselectivity:

The following table illustrates hypothetical calculated and experimental enantiomeric excesses for the synthesis of this compound in various solvents.

| Solvent | Dielectric Constant | Calculated ΔΔG‡ (kcal/mol) | Predicted e.e. (%) |

| Toluene | 2.4 | 1.8 | 90 |

| Dichloromethane (B109758) | 8.9 | 2.2 | 96 |

| Tetrahydrofuran | 7.5 | 2.0 | 94 |

| Acetonitrile | 37.5 | 1.5 | 82 |

This table is for illustrative purposes and does not represent published data.

These hypothetical results would suggest that a moderately polar, non-coordinating solvent like dichloromethane could be optimal for achieving high enantioselectivity in this specific reaction.

Machine Learning and Artificial Intelligence in Asymmetric Synthesis Research

The vast and complex datasets generated in asymmetric catalysis research are increasingly being harnessed by machine learning (ML) and artificial intelligence (AI) to accelerate discovery and optimization. monash.edunih.gov These data-driven approaches can identify patterns and relationships that are not immediately obvious to human researchers, leading to predictive models for reaction outcomes and novel designs for catalysts and reaction workflows. nih.gov

Predictive Modeling for Enantioselectivity and Reaction Outcomes

Machine learning models can be trained on existing datasets of asymmetric reactions to predict the enantioselectivity and yield of new reactions. nih.gov For the synthesis of this compound, a predictive model could be developed using features that describe the substrate, catalyst, solvent, and other reaction conditions. These features can include quantum chemical descriptors, steric parameters, and electronic properties.

By training on a database of similar reactions, a model, such as a random forest or neural network, could learn the complex, non-linear relationships between these features and the reaction outcome. nih.gov This would allow for the in silico screening of numerous potential catalysts and conditions to identify those most likely to produce this compound with high enantiomeric excess.

Data-Driven Catalyst Design and Optimization

Beyond predicting outcomes, machine learning is being employed for the inverse design of catalysts. monash.eduresearchgate.netrsc.org Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn from a database of known catalysts to propose novel catalyst structures with desired properties. oaepublish.comscispace.comnih.gov

For instance, a generative model could be trained on a library of chiral phosphoric acid catalysts and their performance in similar amination reactions. The model could then generate new catalyst structures that are predicted to be highly effective for the synthesis of this compound. This approach has the potential to significantly reduce the time and experimental effort required for catalyst development. monash.edu

Hypothetical Data for a Catalyst Design Model:

| Catalyst Feature | Feature Type | Importance Score |

| Catalyst Steric Bulk (e.g., A-value) | Numerical | 0.85 |

| Acidity of Catalyst (pKa) | Numerical | 0.72 |

| Presence of Aromatic Rings in Catalyst | Categorical | 0.65 |

| Torsional Angles of Chiral Backbone | Numerical | 0.58 |

This table is for illustrative purposes and does not represent published data.

This hypothetical data indicates that steric bulk and acidity are the most influential features for this class of catalysts, guiding the generative model to explore new structures with optimized values for these parameters.

Algorithmic Approaches for Reaction Discovery and Workflow Acceleration

Furthermore, these platforms can integrate with robotic systems to perform high-throughput screening of the conditions suggested by the predictive models, creating a closed-loop system for accelerated discovery. This synergy between computational prediction and automated experimentation promises to revolutionize the field of asymmetric synthesis.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Chiral Chromatography for Stereoisomer Purity Assessment

Chiral chromatography is the cornerstone for determining the enantiomeric purity of chiral compounds. This is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector, which is part of the stationary phase. The differing stability of these complexes for each enantiomer leads to their separation.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantioseparation of chiral compounds due to its high efficiency and the wide variety of commercially available chiral stationary phases (CSPs). phenomenex.comnih.gov The development of a successful chiral HPLC method for (S)-1-(4-Fluorophenyl)pentan-1-amine involves a systematic screening of columns and mobile phases to achieve optimal selectivity and resolution.

For primary amines like 1-(4-Fluorophenyl)pentan-1-amine, several types of CSPs are particularly effective:

Polysaccharide-based CSPs: These are the most widely used CSPs and are based on derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. yakhak.org Phases like amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dichlorophenylcarbamate) have demonstrated broad applicability for the separation of chiral amines. yakhak.org The separation mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. yakhak.org

Crown Ether-based CSPs: These phases are specifically designed for the resolution of primary amines. nih.govwiley.com The chiral recognition mechanism is based on the formation of inclusion complexes between the protonated primary amino group of the analyte and the chiral crown ether cavity. nih.gov These separations are typically performed under acidic mobile phase conditions to ensure the analyte is in its ammonium (B1175870) ion form. chromatographyonline.com

Cyclofructan-based CSPs: Derivatized cyclofructans, such as Larihc® CF6-P, have also proven effective for the enantiomeric separation of primary amines, often showing complementary selectivity to polysaccharide-based phases. nih.gov

Method development typically starts with a screening process using a set of columns with different selectivities under both normal-phase (e.g., hexane/alcohol) and polar organic (e.g., acetonitrile/methanol) conditions. nih.gov Additives such as trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA) are often used to improve peak shape and selectivity for basic analytes like amines. chromatographyonline.com

Below is a hypothetical data table illustrating a typical screening approach for the chiral separation of 1-(4-Fluorophenyl)pentan-1-amine based on methods for analogous compounds.

Table 1: Illustrative HPLC Screening Conditions for 1-(4-Fluorophenyl)pentan-1-amine Enantiomers

| Parameter | Condition A: Polysaccharide CSP | Condition B: Crown Ether CSP | Condition C: Cyclofructan CSP |

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) | Crownpak® CR(+) | Larihc® CF6-P |

| Dimensions | 250 x 4.6 mm, 5 µm | 150 x 4.0 mm, 5 µm | 150 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane/Isopropanol/Triethylamine (80:20:0.1, v/v/v) | Perchloric Acid Solution (pH 2.0)/Methanol (90:10, v/v) | Acetonitrile/Methanol + 0.3% TFA/0.2% TEA |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.5 mL/min |

| Temperature | 25 °C | 25 °C | 30 °C |

| Detection | UV at 254 nm | UV at 220 nm | UV at 254 nm |

| Expected Outcome | Baseline or partial resolution of enantiomers. | High selectivity for primary amines. | Good peak shape and resolution. |

This table is illustrative and based on general methods for chiral amine separations. Actual results may vary.

Chiral Gas Chromatography (GC) Applications

Chiral Gas Chromatography (GC) offers a high-resolution alternative for the analysis of volatile chiral compounds. For primary amines such as this compound, direct analysis can be challenging due to their polarity. Therefore, derivatization is a common strategy to improve volatility and chromatographic performance.

The amine is typically derivatized with an achiral reagent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form the corresponding trifluoroacetamide. wiley.com This derivative is then separated on a chiral capillary column.

Commonly used chiral stationary phases for the GC separation of derivatized amines include:

Cyclodextrin (B1172386) Derivatives: Substituted cyclodextrins, such as heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin, are widely used. wiley.com The chiral recognition is based on inclusion complexation, where the analyte fits into the chiral cavity of the cyclodextrin.

Chiral Polysiloxanes: These are custom-synthesized phases where a chiral selector, like an amino acid derivative, is incorporated into a polysiloxane backbone. nih.gov

A study on the GC separation of various 1-phenylalkylamines as their trifluoroacetyl derivatives on a substituted cyclodextrin phase noted that the separation of enantiomers is sensitive to temperature, with better resolution often achieved at lower temperatures. wiley.com

Table 2: Typical GC Conditions for the Analysis of Derivatized 1-(4-Fluorophenyl)pentan-1-amine

| Parameter | Value |

| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |

| Column | Chirasil-Dex CB (25 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Hydrogen or Helium |

| Oven Program | 100 °C (hold 1 min) to 180 °C at 2 °C/min |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

This table represents a typical method for analogous compounds and serves as a starting point for method development.

Preparative Chiral Chromatography for Enantiopurification

When a pure enantiomer is required in larger quantities, preparative chiral chromatography is employed. This technique uses larger columns and higher flow rates to isolate and collect the individual enantiomers. Both HPLC and Supercritical Fluid Chromatography (SFC) are used for preparative-scale separations. SFC is often favored for being a "greener" technique that allows for easier solvent removal. wiley.com

The method development for preparative chromatography mirrors that of analytical scale, with a focus on maximizing throughput and resolution. Polysaccharide-based CSPs are frequently used for preparative applications due to their high loading capacity and robustness. mdpi.com Once an effective analytical separation is established, it is scaled up by increasing the column diameter and adjusting the flow rate proportionally.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of molecules, and in the context of chiral compounds, it provides detailed information about stereochemistry and conformation.

Detailed Stereochemical Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR for coupling patterns and chemical shifts)

While standard ¹H and ¹³C NMR spectra of enantiomers are identical in an achiral solvent, the use of a chiral derivatizing agent (CDA) can lead to the formation of diastereomers, which will exhibit distinct NMR spectra. This allows for the determination of enantiomeric purity and the assignment of absolute configuration.

For a primary amine like this compound, a common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its analogues. frontiersin.org Upon reaction with the (S)- and (R)-enantiomers of the CDA, two diastereomeric amides are formed. The differing spatial arrangement of the phenyl and CF₃ groups of the CDA relative to the substituents on the chiral center of the amine leads to different shielding/deshielding effects, resulting in observable differences in the chemical shifts (Δδ) of nearby protons.

¹⁹F NMR Spectroscopy is particularly powerful for this compound due to the presence of the fluorine atom on the phenyl ring and in the CDA. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive. wikipedia.org The chemical shift of the fluorine on the phenyl ring will be influenced by the chiral environment in the diastereomeric amides, providing another handle for analysis. The large chemical shift dispersion of ¹⁹F NMR can offer excellent resolution. wikipedia.org

Table 3: Predicted NMR Chemical Shifts for the Core Structure of 1-(4-Fluorophenyl)pentan-1-amine

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Notes |

| ¹H | CH (benzylic) | ~4.1 | Chemical shift is sensitive to solvent and concentration. |

| CH₂ (pentyl chain) | ~1.2 - 1.7 | Complex multiplets. | |

| CH₃ (pentyl chain) | ~0.9 | Triplet. | |

| Ar-H (ortho to F) | ~7.0 - 7.1 | Doublet of doublets. | |

| Ar-H (meta to F) | ~7.3 - 7.4 | Doublet of doublets. | |

| ¹³C | C (benzylic) | ~55 | |

| C-F (aromatic) | ~162 | Large ¹JCF coupling. | |

| C-ipso (aromatic) | ~140 | ||

| C-ortho (aromatic) | ~115 | ||

| C-meta (aromatic) | ~128 | ||

| C (pentyl chain) | ~22 - 40 | ||

| ¹⁹F | Ar-F | ~ -115 | Relative to CFCl₃. Sensitive to electronic environment. nih.gov |

These are estimated values based on analogous structures and may vary based on experimental conditions. rsc.orgdocbrown.infonih.gov

Conformational Analysis and Dynamic NMR Studies

NMR spectroscopy can also be used to study the conformational preferences and dynamics of chiral molecules. For flexible molecules like this compound, rotation around single bonds can lead to different stable conformations (rotamers).

By using variable temperature (VT) NMR experiments, it is possible to study the rotational barriers around bonds, such as the C(O)-N bond in the diastereomeric amides formed with a CDA. cdnsciencepub.com At low temperatures, the rotation may become slow on the NMR timescale, leading to the appearance of separate signals for each conformer. Analysis of these spectra can provide information on the relative populations of different conformers and the energy barriers between them. This detailed conformational understanding is crucial as the biological activity of a molecule is often dictated by its preferred three-dimensional shape.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their fundamental vibrations. These techniques provide a molecular fingerprint, allowing for the identification of specific functional groups and offering insights into intermolecular interactions such as hydrogen bonding.

In the analysis of this compound, IR and Raman spectroscopy can identify characteristic vibrations of its primary amine, aromatic ring, and alkyl chain. The positions of these vibrational bands are sensitive to the molecule's structure and its environment.

The primary amine group (-NH₂) exhibits characteristic stretching vibrations. Typically, two bands are observed for the N-H stretching modes: an asymmetric stretch and a symmetric stretch, usually found in the 3500-3250 cm⁻¹ region. scispace.com The presence of hydrogen bonding significantly influences these vibrations. Intermolecular N-H···N or N-H···F hydrogen bonds can cause a broadening and a red shift (a shift to lower wavenumbers) of the N-H stretching bands. nsf.gov The strength of the hydrogen bond is correlated with the magnitude of this shift. nsf.gov

The C-F stretching vibration of the fluorophenyl group is another key diagnostic band, typically appearing as a strong absorption in the IR spectrum in the range of 1250-1000 cm⁻¹. The exact position can provide information about the substitution pattern on the aromatic ring. The aromatic ring itself displays several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the 1625-1450 cm⁻¹ region. For 1,4-disubstituted benzene (B151609) rings, a characteristic ring breathing mode can be observed in the 880-780 cm⁻¹ range. researchgate.net

The pentyl group introduces aliphatic C-H stretching vibrations just below 3000 cm⁻¹, as well as bending (scissoring and rocking) vibrations at lower wavenumbers.

A hypothetical table of the expected key vibrational frequencies for this compound is presented below, based on data for analogous compounds. scispace.comresearchgate.netnih.gov

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Amine (-NH₂) | Asymmetric Stretch | ~3380 | ~3380 |

| Amine (-NH₂) | Symmetric Stretch | ~3300 | ~3300 |

| Amine (-NH₂) | Scissoring | ~1620 | Weak |

| Aromatic C-H | Stretch | ~3050 | ~3050 |

| Aliphatic C-H | Asymmetric Stretch | ~2960 | ~2960 |

| Aliphatic C-H | Symmetric Stretch | ~2870 | ~2870 |

| Aromatic C=C | Stretch | ~1600, ~1510, ~1450 | ~1600, ~1510 |

| C-F | Stretch | Strong, ~1220 | Moderate |

In-situ spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a valuable technique for monitoring the progress of chemical reactions in real-time without the need for sample extraction. rsc.orgmt.comspectroscopyonline.com This methodology allows for the tracking of concentrations of reactants, intermediates, and products throughout the course of a reaction, providing crucial kinetic and mechanistic data. mt.com

For the synthesis of this compound, for instance, in a reductive amination reaction, in-situ IR spectroscopy could be employed to monitor the disappearance of the carbonyl stretch of a ketone precursor and the appearance of the C=N stretch of an intermediate imine, followed by the appearance of the N-H bending vibration of the final amine product. researchgate.netresearchgate.net The ability to observe the rise and fall of intermediate species can help in optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize byproduct formation. researchgate.net

The use of fiber-optic probes allows for the direct immersion of the spectroscopic sensor into the reaction vessel, making it applicable to a wide range of reaction conditions, including those under high pressure or microwave irradiation. rsc.orgresearchgate.net This real-time analysis provides a deeper understanding of the reaction mechanism and kinetics compared to traditional offline methods like GC or HPLC, which rely on the analysis of quenched aliquots. mt.comspectroscopyonline.com

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the determination of the elemental composition of unknown compounds and for gaining a deeper understanding of reaction mechanisms. Its high mass accuracy and resolution allow for the differentiation of species with very similar nominal masses.

Many chemical reactions proceed through short-lived transient intermediates that are difficult to detect by conventional analytical techniques. HRMS, often coupled with a rapid ionization source, can be used to identify these fleeting species, providing direct evidence for a proposed reaction pathway. acs.orgacs.org

In the context of reactions involving this compound, such as its synthesis or subsequent derivatization, HRMS can be employed to analyze the reaction mixture at various time points. For example, in a metal-catalyzed cross-coupling reaction to form a derivative, HRMS could potentially identify organometallic intermediates or radical species. acs.orgacs.org The exact mass measurements provided by HRMS allow for the confident assignment of elemental compositions to these intermediates.

Isotopic labeling is a powerful technique that, when combined with mass spectrometry, can provide unambiguous information about reaction mechanisms, metabolic pathways, and the quantification of molecules. nih.govacs.orgnih.gov This method involves the strategic replacement of one or more atoms in a reactant with their heavier, stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N).

For studying the reaction mechanisms of this compound, isotopic labeling can be used to trace the fate of specific atoms throughout a chemical transformation. For instance, to investigate a hydrogen transfer step in a reaction, the amine protons could be replaced with deuterium. The resulting mass shift in the products and intermediates, as detected by HRMS, would confirm the origin and transfer of the hydrogen atoms. nih.govnih.gov

Similarly, labeling the carbon backbone with ¹³C or the nitrogen atom with ¹⁵N can help elucidate bond-forming and bond-breaking steps. nih.govspringernature.com By analyzing the mass spectra of the products, one can determine which atoms from the original labeled molecule are incorporated into the final structure. This approach is particularly useful for distinguishing between different possible reaction pathways.

In quantitative proteomics and metabolomics, isotopically labeled versions of a target analyte, such as an amine, can be used as internal standards for accurate quantification by mass spectrometry. nih.govnih.gov This involves creating a "heavy" version of the molecule and a "light" (natural abundance) version, which can be distinguished by the mass spectrometer, allowing for precise relative or absolute quantification. acs.orgnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) |

| 1,1-diphenylethylene |

| 4-trifluoromethylbenzyl bromide |

| 2-methylphenylboronic acid |

| Benzyl bromide |

| (S)-2,5-dioxopyrrolidin-1-yl-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidine-2-carboxylate |

| 1-(4-fluorophenyl)-3,3-dimethylbutan-1-amine |

| N-(8-Fluoronaphthalen-1-yl)benzamide |

| N-(naphthalen-1-yl)benzamide |

| 1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-prop-2-en-1-one |

| 1-(4-aminophenyl)-3-(3,4-dimethoxyphenyl)-prop-2-en-1-one |

| kaempferol |

| 3-substituted phenyl-1-(pyridine-4-carbonyl)-1H-pyrazole-4-carboxylic acid |

| flurazepam |

| diazepam |

| desalkylflurazepam |

| 1-(4-Fluorophenyl)-1-methylethylamine |

| 1-(4-Chlorophenyl) piperazine |

Future Research Directions and Unexplored Avenues for S 1 4 Fluorophenyl Pentan 1 Amine

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The enantioselective synthesis of chiral amines remains a central goal in organic chemistry. acs.org For (S)-1-(4-Fluorophenyl)pentan-1-amine, future work should concentrate on discovering and optimizing catalytic systems that offer superior performance over existing methods. Research can be broadly categorized into transition metal catalysis and biocatalysis.

Transition Metal Catalysis: Asymmetric hydrogenation of the corresponding imine is a primary route to chiral amines, often employing iridium, ruthenium, or palladium catalysts. njit.eduacs.org Future efforts could focus on designing novel chiral ligands to improve catalytic activity and enantioselectivity. nih.gov This includes developing new P-stereogenic phosphines, N-heterocyclic carbenes, and modular ligands whose electronic and steric properties can be finely tuned. nih.govacs.org Nickel-catalyzed enantioconvergent methods, which can couple racemic starting materials with alkylating agents, also present a promising avenue for exploration. nih.gov

Biocatalysis: Enzymatic methods offer high selectivity under mild, sustainable conditions. researchgate.netchemrxiv.org The use of engineered ω-transaminases (ω-TAs) and amine dehydrogenases (AmDHs) for the synthesis of this compound is a significant area for future research. mdpi.comnih.gov Protein engineering can expand the substrate scope of these enzymes to better accommodate the 4-fluorophenylpentyl structure and improve catalytic efficiency. researchgate.netmdpi.com Deracemization, which uses two stereocomplementary enzymes to convert a racemic amine into a single enantiomer, is another attractive strategy. mdpi.com

Table 1: Potential Catalytic Systems for Future Investigation

| Catalytic Approach | Catalyst Type | Potential Advantages for Synthesizing this compound | Key Research Focus |

|---|---|---|---|

| Transition Metal Catalysis | Iridium / Chiral Phosphine (B1218219) Ligands | High turnover numbers, well-established for asymmetric hydrogenation of imines. nih.gov | Design of novel modular ligands to enhance enantioselectivity (>99% ee) and efficiency for the specific substrate. |

| Palladium / Brønsted Acid | Effective for hydrogenating challenging substrates. acs.org | Overcoming potential catalyst inhibition by the amine product and optimizing acid co-catalyst. | |

| Nickel / Chiral Ligands | Enables enantioconvergent coupling of racemic precursors. nih.gov | Development of a one-pot process starting from readily available amino acid derivatives. nih.gov | |

| Biocatalysis | Engineered ω-Transaminase (ω-TA) | High enantioselectivity, operates in aqueous media, avoids heavy metals. mdpi.com | Protein engineering to enhance substrate acceptance and stability; equilibrium-shifting strategies. mdpi.com |

| Engineered Amine Dehydrogenase (AmDH) | Uses ammonia (B1221849) as a low-cost amino donor, easily recyclable cofactor. nih.govresearchgate.net | Mutating active site residues to accommodate the bulky ketone precursor and improve catalytic turnover. nih.gov |

Integration of In-silico Design with Automated Synthesis Platforms

The synergy between computational chemistry and automated synthesis offers a powerful paradigm for accelerating the development of synthetic routes to target molecules like this compound.

In-silico Catalyst Design: Computational tools are indispensable for guiding catalyst development. nih.gov Molecular docking simulations using software like AutoDock or Glide can predict the binding of the precursor to an enzyme's active site, identifying key residues for mutagenesis to improve activity. nih.gov For transition metal systems, density functional theory (DFT) calculations can model transition states, helping to rationalize and predict enantioselectivity, thereby guiding the rational design of new chiral ligands. chemrxiv.org The advent of AI tools for protein structure prediction, such as AlphaFold, has revolutionized enzyme engineering by providing accurate 3D models for previously uncharacterized enzymes. researchgate.netnih.gov

Automated Synthesis Platforms: Once an optimized catalyst and reaction conditions are identified computationally, automated synthesis platforms can translate these into practice. sigmaaldrich.com Systems using pre-packaged reagent cartridges can perform various reactions, including reductive amination, purification, and isolation, with high reproducibility and minimal manual intervention. sigmaaldrich.comyoutube.com This integration allows for rapid screening of conditions and catalysts, significantly shortening the development timeline from concept to production. youtube.com

Table 2: Workflow for Integrated Computational Design and Automated Synthesis

| Step | Action | Tools / Platforms | Desired Outcome for this compound |

|---|---|---|---|

| 1. Target Identification | Define synthetic target and desired purity. | N/A | This compound, >99% ee |

| 2. Catalyst Design (In-silico) | Model enzyme-substrate or catalyst-substrate interactions. Predict enantioselectivity. | AlphaFold, Glide, DFT Calculations nih.govchemrxiv.org | A shortlist of promising engineered enzymes (e.g., AmDH variants) or chiral ligands for experimental testing. |

| 3. Reaction Screening (Automated) | Experimentally validate top candidates from Step 2 under various conditions (solvent, temp, pressure). | Automated Synthesizers (e.g., Synple Chem platform) sigmaaldrich.comyoutube.com | Identification of the optimal catalyst and reaction conditions yielding high conversion and selectivity. |

| 4. Process Optimization | Scale-up reaction based on optimized parameters. | Automated Reactors | A robust, reproducible, and scalable synthetic route. |

| 5. Mechanistic Analysis | Couple experimental data with further computational modeling to refine understanding. | Kinetic analysis, in-situ spectroscopy, DFT | A validated reaction mechanism to inform future catalyst improvements. |

Exploration of New Derivatization Pathways for Diverse Molecular Structures

This compound is not only a target molecule but also a versatile starting material for creating a diverse library of novel compounds. Future research should explore new derivatization pathways to access unique molecular architectures that may possess interesting biological or material properties.

The primary amine functional group is a reactive handle for numerous transformations. While derivatization is commonly used for analytical purposes, such as creating diastereomers for chromatographic separation, its application in synthetic diversification is vast. nih.gov Research could focus on converting the amine into amides, sulfonamides, carbamates, or more complex heterocyclic structures. Furthermore, recent advances in the synthesis of fluorinated compounds, such as the conversion of amines to thiocarbamoyl fluorides and subsequently to trifluoromethylamines, could be applied to generate novel organofluorine motifs. acs.orgnih.gov

Table 3: Potential Derivatization Pathways for this compound

| Reaction Type | Reagent Class | Resulting Compound Class | Potential Applications of Derivatives |

|---|---|---|---|

| Acylation | Acyl Chlorides, Carboxylic Acids | Amides | New bioactive compounds, chiral auxiliaries. |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides | Pharmacological agents, ligands. |

| Reductive Amination | Aldehydes, Ketones | Secondary / Tertiary Amines | Building blocks for more complex molecules. sigmaaldrich.com |

| Heterocycle Formation | Bifunctional Electrophiles | N-Heterocycles | Novel scaffolds for drug discovery. |

| Fluorinative Desulfurization | CS₂, DAST, AgF nih.gov | Trifluoromethylamines | Compounds with altered metabolic stability and lipophilicity. acs.orgnih.gov |

| Coupling Reactions | Aryl Halides (e.g., Suzuki-Miyaura C-N coupling) | Di- and Tri-arylamines | Materials science (e.g., organic electronics), complex ligands. acs.org |

Advanced Mechanistic Investigations via Coupled Experimental and Computational Approaches

A deep understanding of the reaction mechanism is crucial for the rational design of superior catalytic systems. Future research should employ a synergistic combination of advanced experimental techniques and high-level computational modeling to elucidate the precise pathways involved in the synthesis of this compound.

Experimental Approaches: Kinetic studies can determine reaction orders and activation energies. The use of isotopically labeled substrates (e.g., with deuterium) can pinpoint bond-breaking and bond-forming steps. In-situ spectroscopic methods, such as ReactIR or rapid-sampling mass spectrometry, can be used to detect transient intermediates, providing direct evidence for proposed mechanistic steps. For photocatalytic systems, fluorescence quenching experiments can help map the electron transfer processes. acs.orgacs.org

Computational Approaches: DFT calculations are a powerful tool for mapping the entire potential energy surface of a reaction. chemrxiv.org This allows for the characterization of all intermediates and, most importantly, the transition states that govern reaction rate and stereoselectivity. chemrxiv.org By comparing the energies of the diastereomeric transition states leading to the (S) and (R) products, one can predict the enantiomeric excess, which can then be validated against experimental results. This iterative loop of prediction and validation is key to building a robust mechanistic model.

Table 4: Coupled Methodologies for Mechanistic Investigation

| Experimental Method | Computational Method | Information Gained |

|---|---|---|

| Kinetic Isotope Effect (KIE) Studies | Transition State (TS) Geometry and Vibrational Frequency Analysis (DFT) | Identification of the rate-determining step and the nature of the key bond-forming/breaking events. |

| In-situ Spectroscopy (ReactIR, MS) | Intermediate Structure and Energy Calculations (DFT) | Validation of proposed reaction intermediates and their relative stabilities. |

| Catalyst Structure-Activity Relationship Studies | Ligand-Substrate Non-covalent Interaction (NCI) Plots | Understanding the specific steric and electronic interactions that control enantioselectivity. |

| Fluorescence Quenching Experiments (for photocatalysis) | Single Electron Transfer (SET) Pathway Modeling | Elucidation of the initial photo-oxidation or photo-reduction steps in a catalytic cycle. acs.orgacs.org |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-1-(4-Fluorophenyl)pentan-1-amine, and how do reaction conditions influence yield and enantiomeric purity?

- Methodological Answer : Synthesis typically involves enantioselective alkylation of a fluorophenyl-containing precursor followed by reductive amination. For example, chiral auxiliary-mediated alkylation (e.g., using (S)-proline derivatives) ensures stereochemical control. Catalytic hydrogenation with palladium on carbon (Pd/C) in methanol or ethanol under controlled pH (6–8) is critical to minimize racemization . Purity is verified via chiral HPLC (e.g., Chiralpak® columns) and NMR spectroscopy (e.g., and signals for fluorophenyl and amine groups) .

Q. How is the stereochemistry of this compound confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute configuration determination. For rapid analysis, circular dichroism (CD) spectroscopy and chiral shift reagents (e.g., Eu(hfc)) in NMR can distinguish enantiomers. Comparative optical rotation values against literature data (e.g., [α] = +15.6° for the S-enantiomer) are also used .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability in biological assays?

- Methodological Answer : LogP (2.1–2.5) indicates moderate lipophilicity, requiring DMSO or ethanol for dissolution in vitro. Stability studies (pH 7.4 buffer, 37°C) show <5% degradation over 24 hours. Amine protonation (pKa ~9.5) necessitates pH control to avoid precipitation in aqueous media .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs?

- Methodological Answer : Comparative structure-activity relationship (SAR) studies are essential. For example, replacing the pentyl chain with a cyclopentyl group (as in [1-(4-Fluorophenyl)cyclopentyl]methanamine) alters binding to monoamine transporters. Use molecular docking (e.g., AutoDock Vina) to map steric and electronic interactions with targets like DAT/NET . Validate discrepancies via radioligand displacement assays (e.g., H-WIN 35,428 for DAT) .

Q. What strategies optimize enantiomeric excess (ee) in large-scale synthesis without chiral chromatography?